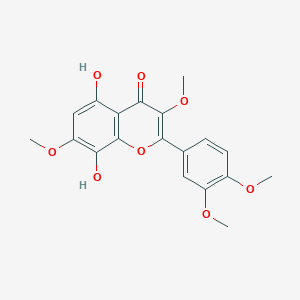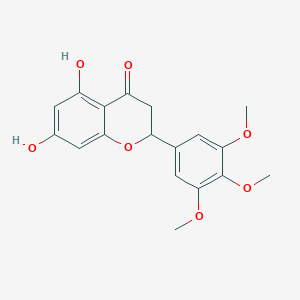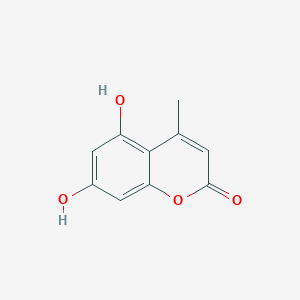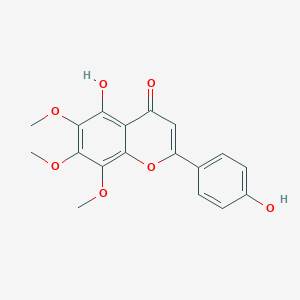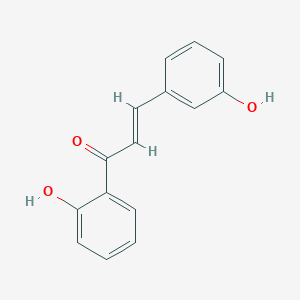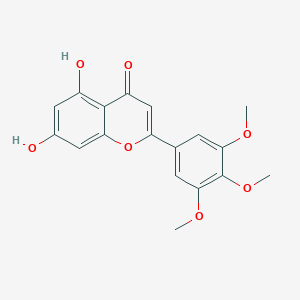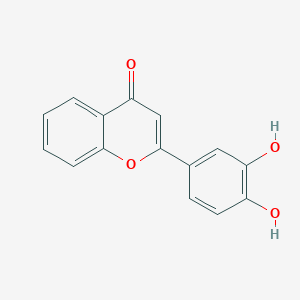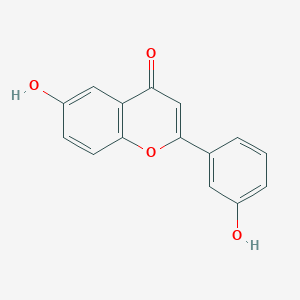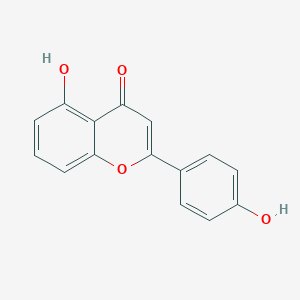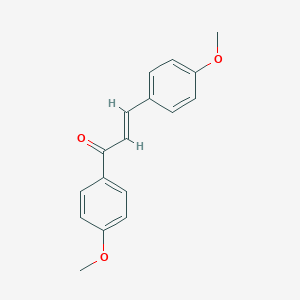
4,4'-Dimethoxychalcone
概要
説明
4,4’-Dimethoxychalcone (DMC) is a natural compound with the molecular formula C17H16O31. It has an average mass of 268.307 Da and a monoisotopic mass of 268.109955 Da1. DMC acts as a natural autophagy inducer with anti-ageing properties23.
Synthesis Analysis
The anodic oxidation of DMC was investigated by different electrochemical methods at a platinum working electrode and in acetonitrile as a solvent4. The potential imposed electrolyses of DMC led to the formation of a semi-conducting oligomer with a 40% yield4. Another synthesis method involves the Claisen Schmidt condensation reaction, which is a condensation reaction of an aromatic aldehyde with an aromatic ketone in an acidic or alkaline atmosphere5.
Molecular Structure Analysis
DMC has a simple structure with a double-bond stereo1. It is a flavonoid with highly conjugated alkenyl and carbonyl groups between two phenyl rings4.
Chemical Reactions Analysis
The anodic oxidation of DMC exhibited a single irreversible anodic peak around 1.6 V versus Ag/AgCl4. On the time scale of cyclic voltammetry experiments, the highly reactive radical cation issued from the first electron transfer underwent a second order rate-limiting reaction4.
Physical And Chemical Properties Analysis
DMC is a solid compound6. It has a molecular weight of 268.316. Its solubility in DMSO is ≥ 150 mg/mL6.
科学的研究の応用
Specific Scientific Field
This research falls under the field of Molecular Biosciences and Endocrinology .
Summary of the Application
DMC, a natural compound, has been found to promote longevity in yeast, worms, and flies, and protect mice from heart injury and liver toxicity . The beneficial effects of DMC seem to be mediated through multiple routes, including antioxidative and pro-autophagic mechanisms as well as other systemic metabolic adaptations .
Methods of Application or Experimental Procedures
The research was conducted at the Institute of Molecular Biosciences, NAWI Graz, University of Graz, Graz, Austria . The specific methods of application or experimental procedures are not detailed in the search results.
Results or Outcomes
Both the DMC-mediated lifespan extension and the cardioprotection depend on macroautophagy/autophagy whereas hepatoprotection does not . DMC induces autophagy by inhibiting specific GATA transcription factors (TFs), independently of the TORC1 kinase pathway . The autophagy-independent beneficial effects of DMC might involve its antioxidative properties .
2. Anodic Reactivity of 4,4’-Dimethoxychalcone
Specific Scientific Field
This research is in the field of Chemical Intermediates .
Summary of the Application
The anodic oxidation of DMC was investigated using different electrochemical methods . The study confirmed the formation of an o-phenylenevinylene oligomer .
Methods of Application or Experimental Procedures
The anodic oxidation of DMC was investigated at a platinum working electrode in acetonitrile as a solvent . DMC exhibited a single irreversible anodic peak around 1.6 V versus Ag/AgCl .
Results or Outcomes
The potential imposed electrolyses of DMC led to the formation of a semi-conducting oligomer with a 40% yield . The values of the corresponding optical and electrochemical band gaps were calculated to be 3.15 and 2.86 eV, respectively .
3. Anticancer and Antimicrobial Properties
Specific Scientific Field
This research is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Chalcones, including DMC, are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . Many synthetic analogs of chalcones were shown to possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
Results or Outcomes
The study revealed that chalcones and their derivatives have significant bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .
4. Antioxidative Properties
Specific Scientific Field
This research is in the field of Biochemistry and Molecular Biology .
Summary of the Application
DMC has been found to have antioxidative properties . DMC treatment results in a phylogenetically conserved, systemic impact on the metabolome, which is most prominently characterized by changes in cellular amino acid composition .
Results or Outcomes
The autophagy-independent beneficial effects of DMC might involve its antioxidative properties . DMC exerts multiple, geroprotective effects by igniting distinct pathways, and thus represents a potential pharmacological agent that delays aging through multipronged effects .
5. Resistance to Postovulatory Aging
Specific Scientific Field
This research is in the field of Reproductive Biology .
Summary of the Application
DMC improves the quality and developmental potential of postovulatory aged (POA) oocytes . Exogenous DMC may feasibly protect oocytes from the postovulatory ageing process in assisted reproductive technology .
Results or Outcomes
Autophagy plays a significant role in delaying the process of POA after DMC supplementation .
6. Biosynthesis of Flavonoids
Specific Scientific Field
This research is in the field of Biochemistry and Pharmacology .
Summary of the Application
Chalcones, including DMC, are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids . Chalcones and their natural derivatives are important intermediates of the flavonoid biosynthetic pathway .
Results or Outcomes
Plants containing chalcones have been used in traditional medicines since antiquity . Chalcones exert great diversity in pharmacological activities such as antioxidant, anticancer, antimicrobial, antiviral, antitubercular, antiplasmodial, antileishmanial, immunosuppressive, anti-inflammatory, and so on .
Safety And Hazards
DMC should be handled with personal protective equipment and face protection7. It is advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation7. It is also recommended to avoid dust formation7.
将来の方向性
DMC has been identified as a potential pharmacological agent that delays aging through multipronged effects3. It has been found in the plant Angelica keiskei koidzumi, to which longevity- and health-promoting effects are ascribed in Asian traditional medicine3. Further research is needed to explore its full potential and applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311791 | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxychalcone | |
CAS RN |
41564-67-4, 2373-89-9 | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1,3-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041564674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2373-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIMETHOXYCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIMETHOXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ379G3P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





